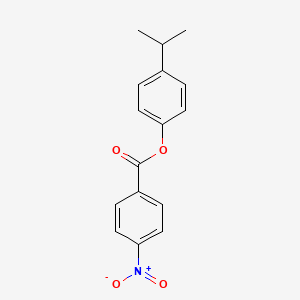

4-isopropylphenyl 4-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Synthesis of Related Compounds : Though direct studies on 4-isopropylphenyl 4-nitrobenzoate are limited, related compounds have been synthesized using coupling reactions and various reactants. For instance, the synthesis of Chloro - 4 - Nitrobenzeneazo) - 6 - Isopropy1phenol involved a coupling reaction between 2 - chloro - 4 - nitroan - nine and o - isopropylphenol (Zhang Li, 2000).

Molecular Structure Analysis

- Structural Characteristics : The molecular structure of related compounds, such as (2S,4R)-4-Hydroxyproline(4-nitrobenzoate), reveals details like exo ring pucker and variations in bond lengths and torsion angles, indicating complex structural features (A. Pandey, G. Yap, Neal J. Zondlo, 2014).

Chemical Reactions and Properties

- Reactivity and Formation of Heterocycles : Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, which may share reactivity traits with 4-isopropylphenyl 4-nitrobenzoate, can be used as multireactive building blocks for synthesizing various nitrogenous heterocycles, illustrating potential chemical reactivity (Soňa Křupková, Petr Funk, Miroslav Soural, J. Hlaváč, 2013).

Physical Properties Analysis

- Spectroscopic and Structural Properties : The physical properties, such as spectroscopic characteristics and molecular structure, have been studied in similar compounds. For example, the FT-IR spectrum and crystal structure of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate have been analyzed, providing insights into the vibrational wavenumbers and geometrical parameters (C. S. Chidan Kumar et al., 2014).

Chemical Properties Analysis

- Hyperpolarizability and Charge Transfer : The study of compounds like 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate, which may have similarities with 4-isopropylphenyl 4-nitrobenzoate, includes analysis of hyperpolarizability, charge transfer within the molecule, and stability arising from hyper-conjugative interactions and charge delocalization (C. S. Chidan Kumar et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

One study describes the synthesis and characterization of chloro-4-nitrobenzeneazo derivatives, emphasizing the structural confirmation through elemental analysis and spectral data, showcasing the foundational aspects of chemical synthesis techniques relevant to compounds like 4-isopropylphenyl 4-nitrobenzoate (Zhang Li, 2000).

Applications in Material Science

Profluorescent nitroxides, including derivatives of nitrobenzoate compounds, have been explored for their potential as sensors and stabilizers against radical-mediated oxidative damage in materials like polypropylene. This research highlights the innovative applications of nitrobenzoate compounds in enhancing the durability and performance of polymers (J. Blinco et al., 2008).

Environmental Applications

In the realm of environmental science, nitrobenzoate derivatives have been utilized in the study of wastewater treatment. The degradation of harmful compounds like 4-chlorophenol in wastewater using advanced oxidation processes demonstrates the potential environmental applications of nitrobenzoate compounds in purifying water sources (Swati Sharma et al., 2010).

Analytical Chemistry

The derivatization of estrogens using nitrobenzene moieties, followed by electron capture atmospheric pressure chemical ionization, showcases the analytical applications of nitrobenzoate derivatives. This technique improves the detection responses of estrogens in biological fluids, underscoring the importance of nitrobenzoate derivatives in analytical methodologies (T. Higashi et al., 2006).

Molecular Engineering

Nitrobenzoate derivatives have also been investigated for their role in molecular and crystal structure analysis. Studies focusing on the lattice energy and DFT calculations of nitrobenzoate isomers contribute to a deeper understanding of their molecular behaviors and potential applications in designing new materials and compounds (G. Bogdanov et al., 2020).

Eigenschaften

IUPAC Name |

(4-propan-2-ylphenyl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-11(2)12-5-9-15(10-6-12)21-16(18)13-3-7-14(8-4-13)17(19)20/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXORLMQUYPIOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzoic acid, 4-isopropylphenyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)

![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)

![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)

![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)

![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)

![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)

![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)